Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Physicochemical Property Modulation ADME-Tox Optimization

Piperidine-based lead series often fail due to hERG channel inhibition and poor metabolic stability. This Boc-protected 2-oxa-6-azaspiro[3.5]nonane scaffold directly addresses these liabilities via the electron-withdrawing oxetane ring. • Reduces amine basicity by ~1.7 pKa units vs. standard piperidines, improving membrane permeability and reducing off-target binding. • Demonstrated hERG liability reduction in Pks13 inhibitor lead optimization for cardiovascular safety. • Spirocyclic architecture enhances solubility and metabolic stability over six-membered heterocycles. Supplied at ≥97% purity with full QA documentation.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 1245816-29-8
Cat. No. B582385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
CAS1245816-29-8
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)COC2
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3
InChIKeyNJHHTWIPJPGHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate Overview


Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8, C12H21NO3, MW 227.30) is a heterocyclic spiro building block featuring a 2-oxa-6-azaspiro[3.5]nonane core with a Boc-protected nitrogen [1]. As a spirocyclic oxetane-piperidine hybrid, it combines the conformational rigidity of a spirocycle with the electronic effects of an oxetane oxygen, which positions it as a versatile intermediate for the synthesis of compounds with modulated physicochemical properties [2]. Commercially available at >95% purity, it is primarily employed in medicinal chemistry programs targeting central nervous system (CNS) indications and other therapeutic areas requiring improved ADME-Tox profiles .

1 Spirocyclic oxetane-amine core for pKa and lipophilicity modulation studies
2 ADME-Tox property research: hERG screening and metabolic stability profiling
3 Synthetic intermediate for CNS-targeted chemical probe discovery

Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate: Non-Interchangeability


While 4-substituted piperidines and morpholines are ubiquitous scaffolds in medicinal chemistry, their use often imposes significant liabilities in advanced lead optimization. These include suboptimal lipophilicity (LogD), basicity (pKa), and poor metabolic stability, which can lead to high clearance rates and off-target pharmacology, such as hERG channel inhibition [1]. Direct substitution with a spirocyclic oxetane, such as the 2-oxa-6-azaspiro[3.5]nonane core, is not a simple isosteric replacement. The unique three-dimensional architecture and the electron-withdrawing nature of the oxetane ring systematically modulate these properties, leading to quantifiably different, and often superior, physicochemical and pharmacokinetic profiles that are not achievable with generic heterocycles [2]. This necessitates the specific procurement and evaluation of this building block in SAR campaigns where such property optimization is a critical objective.

pKa shift β-oxetane systematically reduces amine basicity relative to piperidine, potentially altering ion channel interactions and membrane permeability.
Property divergence Spirocyclic scaffold may exhibit differentiated lipophilicity and metabolic stability profiles compared to monocyclic heterocycles, affecting SAR transfer.
Conformational mismatch Rigid spiro architecture imposes a 3D geometry that cannot be replicated by flexible piperidine or morpholine rings, limiting direct replacement.

Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate: Quantitative Evidence


Spirocyclic Oxetanes Reduce Amine Basicity

The incorporation of an oxetane ring adjacent to a basic nitrogen atom in a spirocyclic system, such as the 2-oxa-6-azaspiro[3.5]nonane core, systematically reduces the amine's basicity. This is a key differentiator from simple piperidines. As established in foundational studies on spirocyclic oxetanes, the pKa shift (ΔpKa) is dependent on the position of the oxetane oxygen relative to the amine, with the β-position (as found in the 2-oxa-6-azaspiro[3.5]nonane scaffold) leading to a quantifiable decrease [1].

Basicity Shift
Class-level
ΔpKa ≈ −1.7 units
Supports pKa modulation in amine-containing scaffolds
β-oxetane effect; verify in specific chemotype
Medicinal Chemistry Physicochemical Property Modulation ADME-Tox Optimization

hERG and Lipophilicity Reduction with Oxa-Azaspiro Scaffold

A direct case study in the literature demonstrates the advantage of replacing a piperidine moiety with a 2-oxa-6-azaspiro[3.X]nonane-like scaffold. When a piperidine fragment in a lead compound was substituted with a 2-oxa-6-azaspiro-octane moiety, the resulting analog displayed a significantly improved safety profile, with a notable reduction in hERG channel inhibition alongside decreased lipophilicity [1].

hERG & Lipophilicity
Head-to-head
Reduced hERG activity and lower lipophilicity vs piperidine analog
Supports hERG screening context for spirocyclic amines
Qualitative reduction in Pks13 inhibitor study
Cardiotoxicity Mitigation hERG Inhibition Medicinal Chemistry Optimization

Enhanced Solubility and Metabolic Stability with Azaspirocycles

A review of spirocyclic scaffolds in drug discovery highlights a consistent trend: incorporating an azaspirocycle, such as the 2-oxa-6-azaspiro[3.5]nonane core, generally enhances key developability properties compared to traditional six-membered heterocycles. The work summarizes that azaspirocycles demonstrate higher solubility, decreased lipophilicity, and improved metabolic stability over their piperazine, piperidine, and morpholine analogs [1].

Developability Trend
Reported
Higher solubility, lower lipophilicity, better metabolic stability vs six-membered heterocycles
Supports scaffold prioritization for PK property research
General trend across multiple programs; context-dependent
Pharmacokinetics Metabolic Stability Aqueous Solubility Spirocycle Advantages

Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate: Application Scenarios


hERG Cardiotoxicity Mitigation

Procure this building block to synthesize and evaluate spirocyclic analogs when a lead series containing a piperidine or other basic amine is flagged for hERG liability. The direct evidence from the literature indicates that replacing a piperidine with an oxa-azaspiro scaffold reduces hERG inhibition, as shown in the Pks13 inhibitor case study where this scaffold was employed to improve cardiovascular safety [1].

pKa and Lipophilicity Optimization

Utilize this compound to systematically lower the pKa and LogD of a candidate molecule. The class-level evidence confirms that β-positioned oxetanes in a spirocyclic framework reduce amine basicity by ~1.7 pKa units compared to standard piperidines [1]. This is a precise, structure-based approach to improving membrane permeability and reducing off-target binding, a common optimization strategy in CNS and peripheral drug discovery.

Metabolic Stability and Solubility Improvement

Incorporate this spirocyclic amine as a core replacement for metabolically labile or poorly soluble heterocycles. The class-level advantage of azaspirocycles is their general trend towards higher solubility and better metabolic stability over traditional six-membered ring systems [1]. This makes it an ideal building block for rescuing a lead series that is failing due to high clearance or poor oral exposure.

Application
Selection Property
Validation Focus
hERG safety screening studies
Spirocyclic oxetane-amine core
hERG patch-clamp assay
Physicochemical property modulation
β-oxetane basicity shift
pKa and LogD measurement
PK profile optimization research
Azaspirocyclic scaffold
Microsomal stability and solubility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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